5-(Trifluoromethyl)benzoxazole-2-methanamine
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Overview
Description
5-(Trifluoromethyl)benzoxazole-2-methanamine is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with a trifluoromethyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring . The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-(Trifluoromethyl)benzoxazole-2-methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzoxazole-2-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)benzoxazole: Lacks the methanamine group but shares the benzoxazole core.
2-(Trifluoromethyl)benzoxazole: The trifluoromethyl group is positioned differently on the benzoxazole ring.
5-(Trifluoromethyl)benzothiazole-2-methanamine: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.
Uniqueness
5-(Trifluoromethyl)benzoxazole-2-methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
944897-53-4 |
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Molecular Formula |
C9H7F3N2O |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 |
InChI Key |
XSHLRKWXPLTSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CN |
Origin of Product |
United States |
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